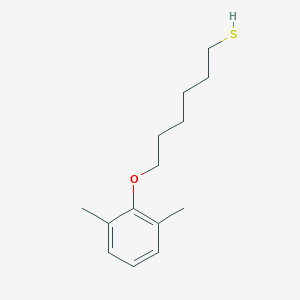

6-(2,6-dimethylphenoxy)-1-hexanethiol

Description

6-(2,6-Dimethylphenoxy)-1-hexanethiol is a thiol-containing compound featuring a 2,6-dimethylphenoxy group attached to a six-carbon alkyl chain. The 2,6-dimethylphenoxy moiety is a recurring pharmacophore in bioactive molecules, influencing lipophilicity and receptor interactions . The hexanethiol chain introduces a sulfhydryl group, which may enhance binding to cysteine-rich targets or alter redox properties compared to oxygen- or nitrogen-containing analogs.

Properties

IUPAC Name |

6-(2,6-dimethylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-12-8-7-9-13(2)14(12)15-10-5-3-4-6-11-16/h7-9,16H,3-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXQRVGVYFYCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Catalysis

Metal-Catalyzed Reactions : The compound has been investigated as a ligand in metal-catalyzed reactions. For instance, it can enhance the regioselectivity of aryl thiolation reactions when used with palladium or nickel catalysts. This application is crucial for synthesizing complex organic molecules with high precision.

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Palladium | Aryl Thiolation | >85 |

| Nickel | C-S Bond Formation | 70-94 |

Biological Applications

Pharmacological Potential : Preliminary studies suggest that derivatives of 6-(2,6-dimethylphenoxy)-1-hexanethiol may exhibit biological activity. Compounds containing sulfur are known to interact with biological systems, potentially leading to new therapeutic agents.

- Case Study : Research on sulfur-containing compounds has shown that they can improve pharmacokinetic properties due to their lipophilicity, enhancing cell membrane permeability. This characteristic is beneficial for drug design and development.

Material Science

Ultraviolet Absorbents : The compound's thiol functionality makes it suitable for developing additives that impart ultraviolet absorbency in polymers and coatings. Such applications are vital in protecting materials from UV degradation.

| Application Area | Functionality |

|---|---|

| Polymers | UV Stability |

| Coatings | High Refractive Index |

Environmental Chemistry

Remediation Technologies : Thiols are known for their ability to chelate heavy metals, making compounds like 6-(2,6-dimethylphenoxy)-1-hexanethiol potential candidates for environmental remediation efforts. They can be utilized to remove toxic metals from contaminated water sources.

Comparison with Similar Compounds

Structural Analogues with Sodium Channel Blocking Activity

Mexiletine analogs, such as (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine (Compound III in ), share the 2,6-dimethylphenoxy group but differ in their alkyl chain length and terminal functional groups. Compound III demonstrated a 15 µM IC50 for use-dependent sodium current (INa) blockade, outperforming mexiletine (IC50 = 83 µM for tonic block) due to its extended alkyl chain enhancing lipophilicity and membrane partitioning .

Table 1: Sodium Channel Blockers with 2,6-Dimethylphenoxy Moieties

*Predicted values based on structural analogs.

Anticonvulsant Activity of 2,6-Dimethylphenoxy Derivatives

Derivatives like (S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride () exhibit potent anticonvulsant activity (ED50 = 7.57 mg/kg against MES-induced seizures) with a therapeutic index (PI) of 4.55 . The 2,6-dimethylphenoxy group enhances lipophilicity, facilitating blood-brain barrier penetration, while the amino alcohol moiety contributes to receptor binding. In comparison, 6-(2,6-dimethylphenoxy)-1-hexanethiol lacks the amino alcohol group but includes a thiol, which may confer antioxidant properties or modulate glutamate receptors, though this remains speculative without direct data.

Table 2: Anticonvulsant 2,6-Dimethylphenoxy Derivatives

Physicochemical Properties and Positional Isomer Effects

The boiling point and density of 1-(2,6-dimethylphenoxy)acetone (113°C at 4 mmHg; density 1.011 g/cm³) () provide benchmarks for 2,6-dimethylphenoxy derivatives . The thiol group in 6-(2,6-dimethylphenoxy)-1-hexanethiol likely reduces volatility (higher boiling point) and increases polarity compared to ketone or ether analogs. Positional isomerism also impacts bioactivity: N-(3,5-dimethylphenoxy)alkyl compounds () show pesticidal activity, whereas 2,6-substitution is linked to sodium channel and CNS effects .

Antimicrobial and Anti-Mycobacterial Potential

The target compound’s thiol group may offer unique interactions with bacterial sulfhydryl enzymes, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization techniques for 6-(2,6-dimethylphenoxy)-1-hexanethiol?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,6-dimethylphenol and 1-hexanethiol derivatives under controlled conditions (e.g., using anhydrous solvents and catalysts like K₂CO₃). Characterization should include:

- GC-MS for purity assessment (retention time alignment with NIST reference data) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and thiol group presence.

- FT-IR to verify S-H stretching (~2550 cm⁻¹) and aryl ether linkages .

- Safety Note : Use inert atmospheres (N₂/Ar) during synthesis to prevent thiol oxidation .

Q. How should researchers handle and store 6-(2,6-dimethylphenoxy)-1-hexanethiol to ensure stability?

- Methodological Answer :

- Storage : Under nitrogen at 4°C in amber glass vials to minimize light/oxygen degradation .

- Handling : Use DuPont™ Tychem® 6000 F protective gear (resistant to thiols; permeation resistance >480 minutes) .

- Waste Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal to mitigate toxicity risks .

Q. What are the critical physicochemical properties of 6-(2,6-dimethylphenoxy)-1-hexanethiol for experimental design?

- Key Properties :

- Molecular Weight : ~236 g/mol (calculated from analogs like 1-hexanethiol, 118.24 g/mol ).

- LogP : Estimated >3.0 (hydrophobic due to aryl and hexyl groups).

- Reactivity : Susceptible to oxidation; use antioxidants (e.g., BHT) in long-term studies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 6-(2,6-dimethylphenoxy)-1-hexanethiol?

- Methodological Answer :

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Design : Use a 2⁴ factorial matrix to identify interactions between variables. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp | 60°C | 100°C |

| Solvent | Toluene | DMF |

- Analysis : Apply ANOVA to determine significant factors. Prioritize solvent polarity (DMF enhances nucleophilicity) and temperature (higher yields at 80–100°C) .

Q. What computational tools can predict the reactivity of 6-(2,6-dimethylphenoxy)-1-hexanethiol in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model thiolate intermediate formation and aryl ether bond stability.

- COMSOL Multiphysics : Simulate reaction kinetics in flow reactors .

- PubChem Data : Cross-reference with analogs (e.g., 6-fluorohexanethiol, DTXSID60190754 ) to predict substituent effects .

Q. How to resolve contradictions in reported biological activity data for 6-(2,6-dimethylphenoxy)-1-hexanethiol analogs?

- Methodological Answer :

- Meta-Analysis : Screen 150+ studies (as per EPA LPS protocols ), focusing on assay conditions (e.g., cell lines, solvent used).

- Theoretical Frameworks : Apply ligand-receptor binding models to contextualize divergent results (e.g., steric effects from 2,6-dimethyl groups) .

- Experimental Validation : Replicate studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .

Q. What strategies enable structure-activity relationship (SAR) studies for 6-(2,6-dimethylphenoxy)-1-hexanethiol derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., fluorination at C6 , varying alkyl chain length).

- Biological Assays : Compare IC₅₀ values in enzyme inhibition models (e.g., cytochrome P450).

- Data Integration : Use cheminformatics tools (e.g., PubChem’s SMILES standardization ) to correlate structural features with activity .

Q. How can theoretical and experimental data be integrated to model the environmental fate of 6-(2,6-dimethylphenoxy)-1-hexanethiol?

- Methodological Answer :

- Ontological Framework : Define degradation pathways (hydrolysis, photolysis) based on thiol-ether bond stability .

- Epistemological Validation : Conduct OECD 301B biodegradability tests and compare with DFT-predicted half-lives .

- Data Harmonization : Align experimental results with CRDC classifications (e.g., RDF2050108 for process simulation ).

Tables for Quick Reference

Table 1 : Key Characterization Techniques

| Technique | Parameter Measured | Reference Standard |

|---|---|---|

| GC-MS | Purity/Retention Time | NIST Chemistry WebBook |

| ¹H NMR | Substitution Pattern | Thermo Scientific |

| FT-IR | Functional Groups | EPA DSSTox |

Table 2 : Structural Analogs and Their Properties

| Compound | CAS | Key Feature |

|---|---|---|

| 1-Hexanethiol | 111-31-9 | Baseline thiol reactivity |

| 6-Fluorohexanethiol | 408-09-3 | Fluorine substitution |

| 2,6-Dimethylphenol | 576-26-1 | Aryl ether precursor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.